molecular formula C20H29N3O3 B2755527 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one CAS No. 2034207-56-0

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B2755527
CAS No.: 2034207-56-0
M. Wt: 359.47
InChI Key: OKJQYDQFXDKELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a synthetic organic compound designed for advanced pharmacological and neuroscientific research. This molecule features a complex structure combining a dihydrofuran-2(3H)-one moiety with a piperidine ring that is further substituted with a phenylpiperazine group. The 1-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, frequently investigated for its high binding affinity to various central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors . Piperazine-based compounds are known to be explored as potential ligands for a range of neurological targets . The specific research applications and mechanism of action for this compound are not fully characterized in the public scientific literature and represent a key area for investigation. Researchers may utilize this compound as a chemical tool to study receptor interactions, signal transduction pathways, and cellular responses in model systems. Its structure suggests potential utility in exploratory studies related to CNS disorders, psychiatric conditions, or receptor mapping. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory research. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-25-18-4-2-3-17(15-18)22-12-10-21(11-13-22)16-5-8-23(9-6-16)19-7-14-26-20(19)24/h2-4,15-16,19H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQYDQFXDKELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the methoxyphenyl piperazine intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine-piperazine compound. Finally, the dihydrofuranone moiety is introduced through a cyclization reaction, completing the synthesis of the target compound.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine and piperidine rings can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The dihydrofuranone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitutents

Positional Isomers of Methoxyphenyl Substituents
  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)dihydrofuran-2(3H)-one (): This positional isomer substitutes the methoxy group at the 2-position of the phenyl ring. For example, nitro-substituted furan derivatives in showed enhanced inhibitory activity against hCA1, suggesting substituent position impacts potency .
Core Modifications
  • 4-Phenyl-3-(piperidin-1-ylmethyl)dihydrofuran-2(3H)-one ():
    Replacing the piperazine-piperidine system with a simpler piperidinylmethyl group and a phenyl substituent reduces molecular complexity. This simplification may improve synthetic accessibility but reduce receptor selectivity due to fewer hydrogen-bonding sites .
Hybrid Scaffolds
  • Its antiviral activity against cytomegalovirus (CMV) underscores the pharmacological relevance of this substituent. However, Letermovir’s larger molecular weight (572.55 vs. 371.48) and trifluoromethyl groups enhance target specificity but reduce solubility .
Key Data Table
Compound Name Molecular Formula Molecular Weight Substituents Solubility Biological Activity Reference
Target Compound C₂₁H₂₉N₃O₃ 371.48 3-Methoxyphenyl, piperazine-piperidine Likely low Not specified
3-(4-(2-Methoxyphenyl)piperazin-1-yl)dihydrofuran-2(3H)-one C₁₈H₂₃N₃O₃ 329.39 2-Methoxyphenyl, piperazine Moderate Carbonic anhydrase inhibition (inferred)
3i () C₁₇H₂₅NO₃ 291.38 Piperidinylbutynyl, propoxymethyl N/A N/A
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 3-Methoxyphenylpiperazine, trifluoromethyl Very slightly soluble Antiviral (CMV)

Biological Activity

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, a compound with complex structural features, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including analgesic effects, receptor interactions, and case studies from recent research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H30N4O2\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{2}

This structure includes multiple functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of analgesic effects and receptor modulation.

Analgesic Activity

Research indicates that derivatives of dihydrofuran-2-one, including this compound, exhibit significant analgesic properties. In a study assessing various derivatives, the compound was tested using several pain models:

  • Hot Plate Test : Used to evaluate thermal nociception.
  • Writhing Test : Assesses pain response through induced writhing.
  • Capsaicin and Glutamate-Induced Nociception : These tests measure the compound's effectiveness against chemically induced pain.

In vivo experiments demonstrated that the compound possesses analgesic activity comparable to standard analgesics such as acetylsalicylic acid and morphine, with effective doses (ED50) that were either lower or comparable to these reference compounds .

Receptor Interactions

The compound's interaction with various receptors has been a focal point of research:

  • Serotonin Receptors : The presence of a piperazine moiety suggests potential activity at serotonin receptors, which are implicated in mood regulation and pain perception.
  • Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, indicating possible implications in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Analgesic Activity Study (2009) Demonstrated significant analgesic effects in rodent models; ED50 values comparable to morphine .
Receptor Binding Studies Indicated potential binding affinity to serotonin and dopamine receptors, suggesting a role in mood modulation and pain relief .

Q & A

Q. Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₃₀N₃O₃) and detects impurities .
  • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., piperidine ring conformation) .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Methodological Insight :
For analogs, discrepancies in NMR splitting patterns (e.g., methoxy groups at 3.7–3.9 ppm) may indicate regioisomeric byproducts, necessitating iterative recrystallization .

Advanced: How do electronic and steric effects of substituents influence reactivity in multi-step syntheses?

Q. Answer :

  • Electron-donating groups (e.g., methoxy) : Activate aryl rings for nucleophilic aromatic substitution but may hinder coupling reactions due to steric bulk .
  • Piperazine vs. piperidine : Piperazine’s nitrogen lone pairs enhance nucleophilicity, while piperidine’s rigidity reduces undesired side reactions during lactonization .

Methodological Insight :
Use DFT calculations to predict charge distribution and transition states. For example, the methoxyphenyl group in analogs shows a 10–15% lower activation energy for SNAr reactions compared to unsubstituted phenyl .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer :
Discrepancies often arise from:

  • Receptor subtype specificity : Screen against cloned human receptors (e.g., 5-HT₁A vs. 5-HT₂A) to isolate target effects .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intracellular vs. extracellular activity .

Methodological Insight :
In analogs, binding affinity (Ki) variations (e.g., 5–50 nM) across species (rat vs. human) highlight the need for cross-validation via radioligand displacement assays .

Advanced: How can computational modeling optimize pharmacokinetics without compromising target affinity?

Q. Answer :

  • Pharmacophore modeling : Identifies essential hydrogen-bond acceptors (e.g., lactone oxygen) and hydrophobic pockets .
  • ADMET prediction : Adjust logP (2.5–3.5) by modifying methoxy or piperidine groups to balance solubility and CNS penetration .

Methodological Insight :
MD simulations of analogs suggest that replacing furan with thiophene improves metabolic stability (t₁/₂ increased by 30% in microsomal assays) .

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